molecular formula C26H22Cl2N6OS B11033408 1-(3,4-dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(phenylsulfanyl)phenyl]amino}methylidene]urea

1-(3,4-dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(phenylsulfanyl)phenyl]amino}methylidene]urea

Cat. No.: B11033408
M. Wt: 537.5 g/mol
InChI Key: JNOGXSPECKBLIQ-UHFFFAOYSA-N
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Description

N-(3,4-DICHLOROPHENYL)-N’-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO][2-(PHENYLSULFANYL)ANILINO]METHYLENE}UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-N’-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO][2-(PHENYLSULFANYL)ANILINO]METHYLENE}UREA typically involves multi-step organic reactions. The starting materials often include 3,4-dichloroaniline, 4,6-dimethyl-2-pyrimidinylamine, and 2-(phenylsulfanyl)aniline. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification techniques like recrystallization, chromatography, or distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-N’-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO][2-(PHENYLSULFANYL)ANILINO]METHYLENE}UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,4-DICHLOROPHENYL)-N’-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO][2-(PHENYLSULFANYL)ANILINO]METHYLENE}UREA has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-N’-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO][2-(PHENYLSULFANYL)ANILINO]METHYLENE}UREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,4-DICHLOROPHENYL)-N’-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO][2-(PHENYLSULFANYL)ANILINO]METHYLENE}UREA include other urea derivatives with analogous structures and properties. Examples include:

  • N-(3,4-Dichlorophenyl)-N’-methylurea
  • N-(4,6-Dimethyl-2-pyrimidinyl)-N’-phenylurea
  • N-(2-Phenylsulfanyl)-N’-methylurea

Uniqueness

The uniqueness of N-(3,4-DICHLOROPHENYL)-N’-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO][2-(PHENYLSULFANYL)ANILINO]METHYLENE}UREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H22Cl2N6OS

Molecular Weight

537.5 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-phenylsulfanylphenyl)carbamimidoyl]urea

InChI

InChI=1S/C26H22Cl2N6OS/c1-16-14-17(2)30-24(29-16)33-25(34-26(35)31-18-12-13-20(27)21(28)15-18)32-22-10-6-7-11-23(22)36-19-8-4-3-5-9-19/h3-15H,1-2H3,(H3,29,30,31,32,33,34,35)

InChI Key

JNOGXSPECKBLIQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=CC=CC=C2SC3=CC=CC=C3)\NC(=O)NC4=CC(=C(C=C4)Cl)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2SC3=CC=CC=C3)NC(=O)NC4=CC(=C(C=C4)Cl)Cl)C

Origin of Product

United States

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